CL-387785

Content Navigation

- 1. General Information

- 2. CL-387785: A Second-Generation, Irreversible EGFR Kinase Inhibitor for Targeted Research

- 3. Procurement Guide: Why CL-387785 Is Not Interchangeable with Reversible or Other Irreversible EGFR Inhibitors

- 4. Quantitative Evidence: Selecting CL-387785 for Potency, Selectivity, and Irreversible Action

CAS Number

Product Name

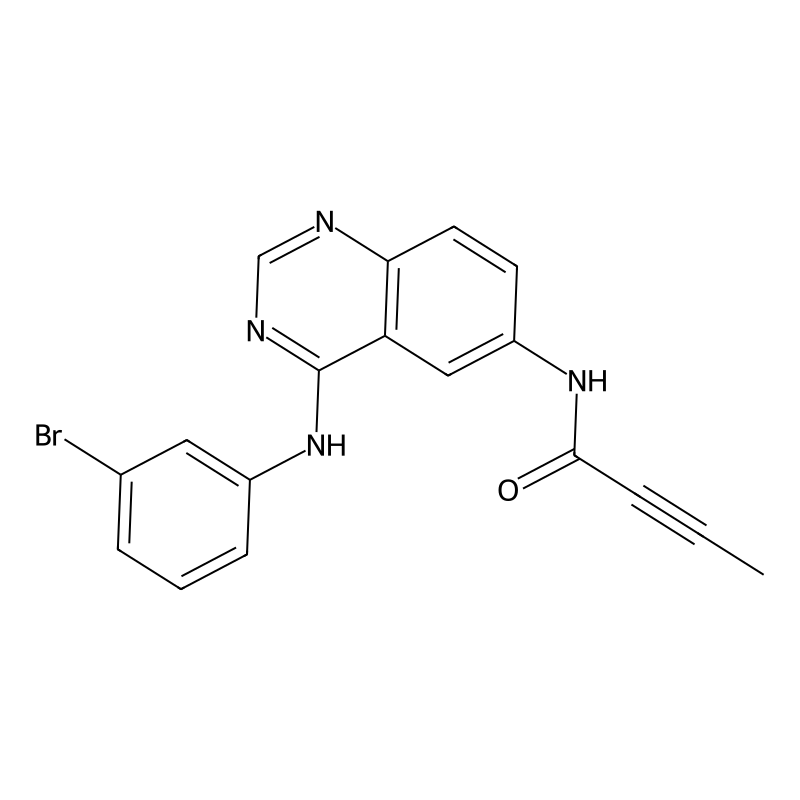

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CL-387785 is a quinazoline-based, second-generation inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Unlike first-generation reversible inhibitors, it functions as an irreversible antagonist by forming a covalent bond with a specific cysteine residue (Cys-773) in the ATP-binding pocket of EGFR. [REFS-1, REFS-2] This mechanism leads to sustained, long-duration inhibition of EGFR signaling. CL-387785 is designed to be active against both wild-type EGFR and, critically, certain mutations that confer resistance to first-generation inhibitors, such as the T790M "gatekeeper" mutation. [3]

References

- [1] Tsou, H. R., et al. 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity. Journal of medicinal chemistry, 44(17), 2719–2734 (2001).

- [2] Kwak, E. L., et al. Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Proceedings of the National Academy of Sciences of the United States of America, 102(21), 7665–7670 (2005).

- [3] Weng, J., et al. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in nonsmall cell lung cancer. Oncotarget, 8(55), 94945–94963 (2017).

Direct substitution of CL-387785 with first-generation reversible inhibitors like gefitinib or erlotinib is inappropriate for many experimental designs, as the irreversible covalent binding mechanism of CL-387785 provides a fundamentally different and more durable mode of target engagement. [1] This is critical for washout studies or long-term assays where inhibitor dissociation would confound results. Furthermore, even among second-generation irreversible inhibitors, compounds like afatinib exhibit different selectivity profiles across the ErbB family (e.g., HER2/ErbB2), making them non-equivalent for studies requiring precise targeting of EGFR over related kinases. [2] The unique potency of CL-387785 against specific resistance mutations, such as T790M, prevents substitution with inhibitors that are ineffective against this target. [3]

References

- [1] Ramalingam, S. S., et al. A randomized phase II study of dacomitinib (PF-00299804), an irreversible pan-human epidermal growth factor receptor inhibitor, versus erlotinib in patients with advanced non-small-cell lung cancer. Journal of clinical oncology, 30(27), 3337–3344 (2012).

- [2] Sequist, L. V., et al. Phase II study of the efficacy and safety of afatinib in patients with non-small cell lung cancer with and without activating mutations of the epidermal growth factor receptor. Journal of clinical oncology, 28(30), 4630–4637 (2010).

- [3] Kobayashi, S., et al. EGFR mutation and resistance of non-small-cell lung cancer to gefitinib. The New England journal of medicine, 352(8), 786–792 (2005).

Potent Inhibition of Wild-Type EGFR Surpassing First-Generation Predecessors

In enzymatic assays, CL-387785 demonstrates potent inhibition of wild-type EGFR kinase activity with an IC50 value of 0.2 nM. This represents a significantly higher potency compared to the first-generation reversible inhibitor gefitinib, which exhibits an IC50 of 3.3 nM in the same assay system. [1]

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | 0.2 nM for CL-387785 |

| Comparator Or Baseline | 3.3 nM for Gefitinib |

| Quantified Difference | Over 16-fold more potent than Gefitinib |

| Conditions | In vitro enzymatic assay against purified EGFR kinase. |

This higher intrinsic potency allows for the use of lower concentrations in vitro, reducing the potential for off-target effects and providing a clearer experimental window for studying EGFR-specific signaling.

Maintained Efficacy Against T790M Mutant EGFR, a Key Resistance Mechanism to First-Generation Inhibitors

CL-387785 effectively inhibits the proliferation of cancer cell lines harboring the double mutation L858R/T790M, which confers resistance to first-generation inhibitors. For example, in H1975 lung adenocarcinoma cells, CL-387785 demonstrates potent growth inhibition, with reported IC50 values in the nanomolar range (e.g., 10-100 nM). [REFS-1, REFS-2] In contrast, first-generation inhibitors like gefitinib are largely ineffective against this cell line, with IC50 values often exceeding 10,000 nM. [3]

| Evidence Dimension | Cell Proliferation Inhibition (IC50) |

| Target Compound Data | ~10-100 nM for CL-387785 |

| Comparator Or Baseline | >10,000 nM for Gefitinib |

| Quantified Difference | Over 100-fold more potent against the L858R/T790M resistance mutant |

| Conditions | Cell-based proliferation assay using the H1975 human lung adenocarcinoma cell line. |

For researchers studying acquired resistance, CL-387785 is a necessary tool to inhibit EGFR in cellular models where first-generation compounds have failed, enabling the investigation of downstream signaling and novel therapeutic combinations.

Demonstrated Covalent Target Engagement for Durable, Irreversible Inhibition

The mechanism of CL-387785 involves the formation of a covalent bond between its Michael acceptor moiety and the thiol group of Cys-773 within the EGFR active site. [1] This irreversible binding provides sustained target inhibition that persists even after the compound is removed from the surrounding media. This contrasts with reversible inhibitors like gefitinib, whose inhibitory effect diminishes upon washout. This covalent interaction has been confirmed through molecular modeling and experimental evidence showing time-dependent, irreversible enzyme inactivation. [REFS-1, REFS-2]

| Evidence Dimension | Binding Mechanism |

| Target Compound Data | Irreversible, covalent bond with Cys-773 |

| Comparator Or Baseline | Reversible, non-covalent binding for Gefitinib/Erlotinib |

| Quantified Difference | Qualitative difference in binding mode leading to sustained target inhibition vs. equilibrium-dependent inhibition |

| Conditions | Biochemical and structural studies of quinazoline-based EGFR inhibitors. |

This ensures complete and lasting target blockade in experimental systems, which is crucial for studies on signaling pathway adaptation, protein turnover, and for creating a stable baseline of EGFR inhibition in long-term cell culture.

Investigating Downstream Signaling in Gefitinib/Erlotinib-Resistant Cell Models

Use CL-387785 as the primary EGFR inhibitor in cell lines (e.g., H1975) that express the T790M mutation to effectively block EGFR signaling and explore mechanisms of resistance or test the efficacy of combination therapies. [1]

Establishing a Stable Baseline of EGFR Inhibition for Long-Term Studies

Leverage the irreversible binding of CL-387785 to ensure consistent and complete EGFR blockade in long-term cell culture experiments or in vivo models, eliminating variability from inhibitor dissociation and re-binding dynamics. [2]

Conducting Washout Experiments to Differentiate On-Target vs. Off-Target Effects

Employ CL-387785 in protocols where unbound inhibitor is washed out. The persistence of its effect post-washout confirms that the observed cellular phenotype is due to sustained EGFR inhibition, a task not possible with reversible inhibitors. [2]

References

- [1] Cai, Y., et al. EGFR Inhibitor CL-387785 Suppresses the Progression of Lung Adenocarcinoma. Current molecular pharmacology, 16(2), 211–216 (2023).

- [2] Tsou, H. R., et al. 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with enhanced antitumor activity. Journal of medicinal chemistry, 44(17), 2719–2734 (2001).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

The current state of molecularly targeted drugs targeting HGF/Met

Seiji Yano, Takayuki NakagawaPMID: 24371262 DOI: 10.1093/jjco/hyt188

Abstract

Met is a tyrosine kinase that has hepatocyte growth factor as its ligand. Met plays a major role in cell growth, migration and morphological changes. Overexpression of hepatocyte growth factor and Met and mutations and amplification of MET have been noted in many forms of cancer and are reportedly correlated with cancer progression and a poor prognosis. Over the past few years, these molecules have attracted attention as targets of molecularly targeted therapies. This article describes the association relationship between hepatocyte growth factor/Met and cancer and it describes the latest findings regarding inhibitors to target hepatocyte growth factor/Met that are currently being developed.Inhibition of the mTOR/S6K signal is necessary to enhance fluorouracil-induced apoptosis in gastric cancer cells with HER2 amplification

Hideo Tomioka, Toru Mukohara, Yu Kataoka, Roudy Chiminch Ekyalongo, Yohei Funakoshi, Yasuo Imai, Naomi Kiyota, Yutaka Fujiwara, Hironobu MinamiPMID: 22614071 DOI: 10.3892/ijo.2012.1485

Abstract

The purpose of this study was to explore the effect of trastuzumab in enhancing the activity of chemotherapeutic agents and the molecular basis of this effect. Two gastric cancer cell types with HER2 amplification, one sensitive (NCI‑N87) and one insensitive (MKN-7) to trastuzumab, were tested for the effects of trastuzumab on cell growth and cell signaling using MTS assay and western blotting, respectively. Interaction between trastuzumab and chemotherapeutic agents (fluorouracil, doxorubicin, cisplatin and paclitaxel) was evaluated by the combination index (CI). Fluorouracil-induced apoptosis was evaluated using western blot for poly (ADP-ribose) polymerase (PARP). Trastuzumab decreased phosphorylation of S6K, showed synergistic effect with fluorouracil or doxorubicin, and increased fluorouracil-induced apoptosis in NCI-N87 cells, but not in MKN-7 cells. While the mTOR inhibitor everolimus enhanced fluorouracil-induced apoptosis in both HER2-amplified cell lines, this was not the case in the gastric cancer cell lines without HER2 amplification. Consistently, while the EGFR/HER2 inhibitor Cl-387,785 inhibited cell growth of MKN-7, this growth inhibition did not accompany decrease in phosphorylation of S6K, and the compound did not enhance fluorouracil-induced apoptosis. In summary, inhibition of the mTOR/S6K signal may be a key molecular event in enhancing fluorouracil-induced apoptosis specifically in gastric cancer cells with HER2 amplification. mTOR inhibitors may therefore be attractive alternative drugs in gastric cancers with HER2 amplification regardless of their sensitivity to trastuzumab.Epidermal growth factor treatment switches δ-opioid receptor-stimulated extracellular signal-regulated kinases 1 and 2 signaling from an epidermal growth factor to an insulin-like growth factor-1 receptor-dependent mechanism

Daniela A Eisinger, Hermann AmmerPMID: 21078885 DOI: 10.1124/mol.110.064956

Abstract

δ-Opioid receptor (DOR)-induced activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is mediated by the transactivation of epidermal growth factor (EGF) receptors. Here we demonstrate that in stably DOR-expressing human embryonic kidney (HEK) 293 (HEK/DOR) cells, down-regulation of EGF receptors by long-term EGF (0.1 μg for 18 h) treatment, but not by small interfering RNA, results in functional desensitization of EGF (10 ng/ml)-stimulated ERK1/2 signaling. In EGF receptor-desensitized (HEK/DOR(-EGFR)) cells, however, [d-Ala²,d-Leu⁵]enkephalin (1 μM) and etorphine (0.1 μM) retained their ability to stimulate ERK1/2 activation. The newly acquired signal transduction mechanism is insensitive to the EGF receptor blockers 4-(3-chloroanilino)-6,7-dimethoxyquinazoline (AG1478) and N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide (CL-387,785), does not involve DOR internalization and activation of the focal adhesion kinase pp125FAK, but requires matrix metalloproteinase-dependent release of soluble growth factors. A supernatant transfer assay in which conditioned growth media of opioid-treated HEK/DOR and HEK/DOR(-EGFR) "donor" cells are used to stimulate ERK1/2 activity in DOR-lacking HEK293 wild type and HEK293(-EGFR) "acceptor" cells revealed that long-term EGF treatment produces a switch in the receptor tyrosine kinase (RTK) system transactivated by opioids. Using microfluidic electrophoresis, chemical inhibitors, phosphorylation-specific antibodies, and EGF receptor-deficient Chinese hamster ovary-K1 cells, we identified the release of an insulin-like growth factor-1 (IGF-1)-like peptide and activation of IGF-1 receptors in HEK/DOR(-EGFR) cells after DOR activation. A similar switch from a neurotrophic tyrosine kinase receptor type 1 to an IGF-1 receptor-dependent ERK1/2 signaling was observed for chronically nerve growth factor-treated neuroblastoma × glioma (NG108-15) cells. These results indicate that transactivation of the dominant RTK system in a given cellular setting may represent a general feature of opioids to maintain mitogenic signaling.Clinical and molecular evidences of epithelial to mesenchymal transition in acquired resistance to EGFR-TKIs

Jin-Haeng Chung, Jin Kyung Rho, Xianhua Xu, Jong Seok Lee, Ho Il Yoon, Choon Taek Lee, Yun Jung Choi, Hye-Ryoun Kim, Cheol Hyeon Kim, Jae Cheol LeePMID: 21168239 DOI: 10.1016/j.lungcan.2010.11.011

Abstract

Epithelial-to-mesenchymal transition (EMT), which was related with an acquired resistance to gefitinib, was found in the A549 lung cancer cell line. However, the clinical feasibility of this finding is still questionable. Here, we investigated whether EMT could be detected in a more clinically suitable situation using patient's tumor and cells with deletion mutation on exon 19 of EGFR gene.HCC827 cell line was used to establish the subline resistant to EGFR-TKIs. The induction of EMT was analyzed by immunostainings and Western blots in resistant cells and biopsied tissue from a patient with acquired resistance to erlotinib. Migration and invasion assay was performed to characterize the resistant cells. EMT-related genes expression was evaluated by cDNA microarray. Phospho-receptor tyrosine kinase array analysis was carried out to find bypass activating signals such as MET.

We found that EMT developed in a lung cancer patient who had an acquired resistance to erlotinib while there were no known resistant mechanisms such as T790M and MET amplification. CL-387,785-resistant cells (HCC827/CLR) were obtained by long-term exposure to increasing concentrations of CL-387,785 (an irreversible EGFR-TKI). The morphological and molecular maker changes compatible with EMT were also found in HCC827/CLR cells. However, there were also no secondary T790M mutation and MET amplification. Furthermore, the activity of most of tested RTKs including receptor HER family was decreased suggesting that there was no bypass activating signal leading to resistance. These cells showed an enhanced capability for migration (∼1.6-fold) and invasion (∼2.8-fold).

EMT should be considered as one of possible mechanisms for the acquired resistance to EGFR-TKIs in lung cancer cells.

3'-deoxy-3'-18F-fluorothymidine PET/CT to guide therapy with epidermal growth factor receptor antagonists and Bcl-xL inhibitors in non-small cell lung cancer

Antonella Zannetti, Francesca Iommelli, Antonio Speranza, Marco Salvatore, Silvana Del VecchioPMID: 22331221 DOI: 10.2967/jnumed.111.096503

Abstract

Epidermal growth factor receptor (EGFR) mutational status, activation of downstream signaling, and effective apoptotic cascade are all factors that may affect the tumor response to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Here we test whether 3'-deoxy-3'-(18)F-fluorothymidine ((18)F-FLT) PET/CT can provide clues for the selection of patients with NSCLC as candidates for treatment with reversible and irreversible EGFR TKIs or combination treatment with Bcl-x(L) inhibitors.HCC827, H1975, and H1650 NSCLC cells were subcutaneously injected into flanks of nude mice. Tumor-bearing animals were treated daily for 3 d by oral gavage with erlotinib at 50 and 150 mg/kg, CL-387,785 (an irreversible EGFR TKI) at 50 mg/kg, WZ4002 (a more potent irreversible EGFR TKI) at 25 and 50 mg/kg, ABT-263 (a Bcl-x(L) inhibitor) at 6.25 mg/kg, and a combination of erlotinib (50 mg/kg) and ABT-263 (6.25 mg/kg). Imaging studies were performed before and after 3 d of treatment by intravenous injection of 7.4 MBq of (18)F-FLT and small-animal PET/CT of animals at 1 h after injection. Quantitative analysis of reconstructed images of baseline and posttreatment scans was performed, and the percentage change in (18)F-FLT uptake in each animal was determined. Tumor sections were tested for Ki67 immunostaining and the percentage of apoptotic cells.

Sensitive tumors (HCC827) showed mean decreases in (18)F-FLT uptake of 45% and 28% with high- and low-dose regimens of erlotinib, respectively. Resistant NSCLC cells bearing a T790M mutation (H1975) showed mean increases in (18)F-FLT uptake of 27% and 33% with high and low doses of erlotinib, respectively. Treatment with CL-387,785, low-dose WZ4002, and high-dose WZ4002 caused mean decreases in tracer uptake of 21%, 26%, and 36%, respectively. NSCLC cells that were resistant because of dysregulation of Bcl-2 family members (H1650) showed mean reductions in (18)F-FLT uptake of 49% and 23% with high and low doses of erlotinib, respectively, whereas the addition of ABT-263 did not affect tracer uptake but significantly increased the percentage of apoptotic cells in tumor sections.

PET/CT with (18)F-FLT may contribute to the selection of patients who may benefit from treatment with reversible and irreversible EGFR TKIs and may provide clues about which patients with NSCLC may be candidates for combination treatment with erlotinib and Bcl-x(L) inhibitors.

Resistance to an irreversible epidermal growth factor receptor (EGFR) inhibitor in EGFR-mutant lung cancer reveals novel treatment strategies

Zhiwei Yu, Titus J Boggon, Susumu Kobayashi, Cheng Jin, Patrick C Ma, Afshin Dowlati, Jeffrey A Kern, Daniel G Tenen, Balázs HalmosPMID: 17974985 DOI: 10.1158/0008-5472.CAN-07-1248

Abstract

Patients with epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer derive significant clinical benefit from treatment with the EGFR tyrosine kinase inhibitors gefitinib and erlotinib. Secondary EGFR mutations such as EGFR T790M commonly lead to resistance to these agents, limiting their long-term efficacy. Irreversible EGFR inhibitors such as CL-387,785 can overcome resistance and are in clinical development, yet acquired resistance against these agents is anticipated. We carried out a cell-based, in vitro random mutagenesis screen to identify EGFR mutations that confer resistance to CL-387,785 using T790M-mutant H1975 lung adenocarcinoma cells. Mutations at several residues occurred repeatedly leading to functional resistance to CL-387,785. These variants showed uninhibited cell growth, reduced apoptosis, and persistent EGFR activation in the presence of CL-387,785 as compared with parental H1975 cells, thus confirming their role in resistance. A screen of alternative agents showed that both an alternative EGFR inhibitor and a cyclin-dependent kinase 4 inhibitor led to significant inhibition of cell growth of the resistant mutants, suggestive of potential alternative treatment strategies. These results identify novel mutations mediating resistance to irreversible EGFR inhibitors and reveal alternative strategies to overcome or prevent the development of resistance in EGFR-mutant non-small cell lung cancers.Transcriptional profiling identifies cyclin D1 as a critical downstream effector of mutant epidermal growth factor receptor signaling

Susumu Kobayashi, Takeshi Shimamura, Stefano Monti, Ulrich Steidl, Christopher J Hetherington, April M Lowell, Todd Golub, Matthew Meyerson, Daniel G Tenen, Geoffrey I Shapiro, Balázs HalmosPMID: 17145885 DOI: 10.1158/0008-5472.CAN-06-2318

Abstract

Activating mutations in the epidermal growth factor receptor (EGFR) tyrosine kinase domain determine responsiveness to EGFR tyrosine kinase inhibitors in patients with advanced non-small cell lung cancer (NSCLC). The modulation of transcriptional pathways by mutant EGFR signaling is not fully understood. Previously, we and others identified a single base pair change leading to a threonine to methionine (T790M) amino acid alteration in the ATP-binding pocket of the EGFR as a common mechanism of acquired resistance. The gefitinib-resistant, T790M-mutant H1975 NSCLC cell line undergoes prominent growth arrest and apoptosis when treated with the irreversible EGFR inhibitor, CL-387,785. We did a transcriptional profiling study of mutant EGFR target genes that are differentially expressed in the "resistant" gefitinib-treated and the "sensitive" CL387,785-treated H1975 cells to identify the pivotal transcriptional changes in NSCLC with EGFR-activating mutations. We identified a small subset of early gene changes, including significant reduction of cyclin D1 as a result of EGFR inhibition by CL-387,785 but not by gefitinib. The reduction in cyclin D1 transcription was associated with subsequent suppression of E2F-responsive genes, consistent with proliferation arrest. Furthermore, cyclin D1 expression was higher in EGFR-mutant lung cancer cells compared with cells with wild-type EGFR. EGFR-mutant cells were routinely sensitive to the cyclin-dependent kinase inhibitor flavopiridol, confirming the functional relevance of the cyclin D axis. These studies suggest that cyclin D1 may contribute to the emergence of EGFR-driven tumorigenesis and can be an alternative target of therapy.[The regulation of EKI-785 to the growth of U937 cell line]

Xiang-fei Yuan, Shi-hong Lu, Yi Feng, Na Liu, Xin Song, Min LuPMID: 17416000 DOI:

Abstract

The aim of this study was to explore the expression of erbBs in U937, an acute monocyte leukemia cell line, and their impact on the growth of this cell line.Expression of erbBs was detected by RT-PCR and expression of erbB2 at protein level by Western blot. After U937 cells was treated with EKI-785, an irreversible specific inhibitor of erbBs, the growth was assessed by MTT and growth curve, apoptosis was detected by Annexin V-FITC Apoptosis Detection Kit, and signal pathway was detected by Western blot.

erbB2-4 were expressed in U937 cell line, but not erbB1. Especially, protein of erbB2 was expressed in this cell line. After treating with EKI-785, the growth of U937 cells was inhibited and early apoptosis was induced. Moreover, the Ras/MAPK and the PI3K/Akt signaling pathways were all blocked.

erbBs may play key roles in the development of some leukemia. Therefore, erbBs may become new targets of treatment to leukemia, and EKI-785 has a potency of clinic use to leukemia.

EGFR and myosin II inhibitors cooperate to suppress EGFR-T790M-mutant NSCLC cells

Huan-Chih Chiu, Teng-Yuan Chang, Chin-Ting Huang, Yu-Sheng Chao, John T-A HsuPMID: 22366308 DOI: 10.1016/j.molonc.2012.02.001

Abstract

An acquired mutation (T790M) in the epidermal growth factor receptor (EGFR) accounts for half of all relapses in non-small cell lung cancer (NSCLC) patients who initially respond to EGFR kinase inhibitors. In this study, we demonstrated for the first time that EGFR-T790M interacts with the cytoskeletal components, myosin heavy chain 9 (MYH9) and β-actin, in the nucleus of H1975 cells carrying the T790M-mutant EGFR. The interactions of EGFR with MYH9 and β-actin were reduced in the presence of blebbistatin, a specific inhibitor for the MYH9-β-actin interaction, suggesting that the EGFR interaction with MYH9 and β-actin is affected by the integrity of the cytoskeleton. These physical interactions among MYH9, β-actin, and EGFR were also impaired by CL-387,785, a kinase inhibitor for EGFR-T790M. Furthermore, CL-387,785 and blebbistatin interacted in a synergistic fashion to suppress cell proliferation and induce apoptosis in H1975 cells. The combination of CL-387,785 and blebbistatin enhanced the down-regulation of cyclooxygenase-2 (COX-2), a transcriptional target of nuclear EGFR. Overall, our findings demonstrate that disrupting EGFR interactions with the cytoskeletal components enhanced the anti-cancer effects of CL-387,785 against H1975 cells, suggesting a novel therapeutic approach for NSCLC cells that express the drug-resistant EGFR-T790M.Allelic dilution obscures detection of a biologically significant resistance mutation in EGFR-amplified lung cancer

Jeffrey A Engelman, Toru Mukohara, Kreshnik Zejnullahu, Eugene Lifshits, Ana M Borrás, Christopher-Michael Gale, George N Naumov, Beow Y Yeap, Emily Jarrell, Jason Sun, Sean Tracy, Xiaojun Zhao, John V Heymach, Bruce E Johnson, Lewis C Cantley, Pasi A JännePMID: 16906227 DOI: 10.1172/JCI28656

Abstract

EGFR is frequently mutated and amplified in lung adenocarcinomas sensitive to EGFR inhibitors gefitinib and erlotinib. A secondary mutation, T790M, has been associated with acquired resistance but has not been shown to be sufficient to render EGFR mutant/amplified lung cancers resistant to EGFR inhibitors. We created a model for studying acquired resistance to gefitinib by prolonged exposure of a gefitinib-sensitive lung carcinoma cell line (H3255; EGFR mutated and amplified) to gefitinib in vitro. The resulting resistant cell line acquired a T790M mutation in a small fraction of the amplified alleles that was undetected by direct sequencing and identified only by a highly sensitive HPLC-based technique. In gefitinib-sensitive lung cancer cells with EGFR mutations and amplifications, exogenous introduction of EGFR T790M effectively conferred resistance to gefitinib and continued ErbB-3/PI3K/Akt signaling when in cis to an activating mutation. Moreover, continued activation of PI3K signaling by the PIK3CA oncogenic mutant, p110alpha E545K, was sufficient to abrogate gefitinib-induced apoptosis. These findings suggest that allelic dilution of biologically significant resistance mutations may go undetected by direct sequencing in cancers with amplified oncogenes and that restoration of PI3K activation via either a T790M mutation or other mechanisms can provide resistance to gefitinib.Explore Compound Types